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Compound of Interest

Compound Name: 2-Methyl-1-butanol

Cat. No.: B089646 Get Quote

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and gas

chromatography-mass spectrometry (GC-MS) data for 2-methyl-1-butanol. It is intended for

researchers, scientists, and professionals in drug development and related fields, offering

detailed experimental protocols, tabulated spectral data, and visualizations of analytical

workflows and chemical processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The following sections present the ¹H and ¹³C NMR

data for 2-methyl-1-butanol.

¹H NMR Spectroscopic Data
Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of

hydrogen atoms in a molecule. The data presented below was acquired using a spectrometer

operating at 399.65 MHz in deuterated chloroform (CDCl₃).
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Assign.
Chemical Shift (δ)
ppm

Multiplicity Integration

A 3.482 dd 1H

B 3.392 dd 1H

C 2.68 - 1H (OH)

D 1.53 m 1H

E 1.45 m 1H

F 1.128 m 1H

G 0.906 t 3H

J 0.904 d 3H

Data sourced from

ChemicalBook.[1]

¹³C NMR Spectroscopic Data
Carbon-13 NMR (¹³C NMR) is used to determine the number of non-equivalent carbon atoms

and their chemical environments. The data below was obtained in deuterated chloroform

(CDCl₃) at a frequency of 25.16 MHz.[2][3]

Chemical Shift (δ) ppm Assignment

67.84 -CH₂OH

37.48 -CH(CH₃)-

25.94 -CH₂CH₃

16.20 -CH(CH₃)-

11.35 -CH₂CH₃

Data sourced from the Human Metabolome

Database and PubChem.[2][3]
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Experimental Protocol for NMR Spectroscopy
The following provides a general methodology for acquiring NMR spectra of 2-methyl-1-
butanol.

Sample Preparation: A sample of 2-methyl-1-butanol is freshly distilled to ensure purity.[4]

[5] A small aliquot (approximately 0.05 mL) is dissolved in about 0.5 mL of a deuterated

solvent, typically chloroform-d (CDCl₃), within a 5 mm NMR tube.[1][5] Tetramethylsilane

(TMS) is often added as an internal standard for chemical shift referencing.

Instrumentation: The spectra are recorded on an NMR spectrometer, such as a Bruker AC-

300 or a Varian-Gemini 300.[2][6]

Data Acquisition:

For ¹H NMR, the spectrometer is typically operated at a frequency of around 300 or 400

MHz.[1][6] Key parameters include a spectral width of approximately 4500 Hz, a pulse

width of around 9.1 µs, and an acquisition time of about 1.77 seconds.[6]

For ¹³C NMR, including DEPT experiments, the instrument is run at a corresponding

frequency (e.g., 25.16 MHz).[2][3] DEPT-90 and DEPT-135 experiments can be performed

to differentiate between CH, CH₂, and CH₃ groups.[4][7]

Data Processing: The acquired Free Induction Decay (FID) data is processed using the

instrument's software to generate the final spectrum.[4] This involves Fourier transformation,

phase correction, and baseline correction.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a hybrid analytical technique that combines the separation capabilities of gas

chromatography with the detection power of mass spectrometry to identify different substances

within a sample.

GC-MS Spectroscopic Data
The mass spectrum of 2-methyl-1-butanol is characterized by several key fragments. The

data presented here was obtained using electron ionization (EI).[2]
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Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Proposed Fragment Ion

57 99.99 [C₄H₉]⁺

56 92.46 [C₄H₈]⁺

41 70.66 [C₃H₅]⁺

70 51.66 [M-H₂O]⁺

29 48.25 [C₂H₅]⁺

Data sourced from PubChem.

[2]

Experimental Protocol for GC-MS Analysis
The following outlines a typical procedure for the GC-MS analysis of volatile compounds like 2-
methyl-1-butanol.

Sample Introduction: For volatile compounds, headspace solid-phase microextraction (HS-

SPME) is a common sample introduction technique.[8] The sample is placed in a vial and

heated (e.g., at 60°C) to allow volatile components to move into the headspace.[8] An SPME

fiber (e.g., DVB/CAR/PDMS) is then exposed to the headspace to adsorb the analytes.[8]

Gas Chromatography:

Injector: The SPME fiber is desorbed in the hot injector of the gas chromatograph.

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1.5

mL/min).[8]

Column: A capillary column, such as an HP-5MS (30 m x 0.25 mm x 0.5 µm), is commonly

used for separation.[8]

Oven Program: A temperature gradient is applied to the oven. For instance, the

temperature can be held at 80°C for 1 minute and then ramped up at 7°C/min to 300°C.[8]

Mass Spectrometry:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-1-butanol
https://www.benchchem.com/product/b089646?utm_src=pdf-body
https://www.benchchem.com/product/b089646?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acsomega.5c08827
https://pubs.acs.org/doi/10.1021/acsomega.5c08827
https://pubs.acs.org/doi/10.1021/acsomega.5c08827
https://pubs.acs.org/doi/10.1021/acsomega.5c08827
https://pubs.acs.org/doi/10.1021/acsomega.5c08827
https://pubs.acs.org/doi/10.1021/acsomega.5c08827
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089646?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ionization: Electron Ionization (EI) is the standard method, where high-energy electrons

bombard the sample molecules.[9]

Mass Analyzer: A quadrupole or triple quadrupole mass analyzer separates the resulting

ions based on their mass-to-charge ratio.[8]

Detection: The detector records the abundance of each ion.

Data Analysis: The resulting mass spectra are compared with spectral libraries (e.g., NIST,

Wiley) for compound identification.[8]

Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and the fragmentation

pathway of 2-methyl-1-butanol in mass spectrometry.
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Caption: Experimental workflow for NMR and GC-MS analysis of 2-methyl-1-butanol.
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Further Fragmentation

2-Methyl-1-butanol
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m/z = 57

- •CH2OH

From m/z 70

[C4H8]+

m/z = 56

- H•
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m/z = 41

- C2H4
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[C2H5O]+

m/z = 45 (not shown as major)

- CH3•

Click to download full resolution via product page

Caption: Mass spectrometry fragmentation pathway of 2-methyl-1-butanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States
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